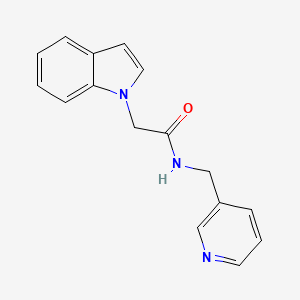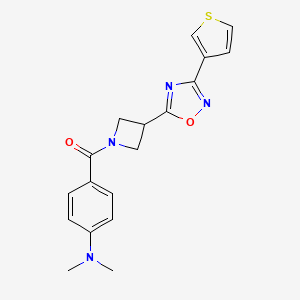![molecular formula C25H26N6O3 B2578380 3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1189659-91-3](/img/structure/B2578380.png)
3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C25H26N6O3 and its molecular weight is 458.522. The purity is usually 95%.
BenchChem offers high-quality 3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Androgen Receptor Downregulator for Prostate Cancer
- Bradbury et al. (2013) developed a clinical candidate, AZD3514, which is an androgen receptor downregulator. This compound is being evaluated for treating castrate-resistant prostate cancer (Bradbury et al., 2013).
Adenosine A2a Receptor Antagonist
- Peng et al. (2005) synthesized piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a] pyrazines, demonstrating moderate adenosine A2a receptor binding affinity and selectivity (Peng et al., 2005).
Anti-Diabetic Drugs
- Bindu et al. (2019) synthesized a family of 12 triazolo-pyridazine-6-yl-substituted piperazines, showing potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu et al., 2019).
Antiproliferative Activity
- Ilić et al. (2011) prepared a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, finding them to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Antimicrobial and Analgesic Activity
- Ravindra et al. (2008) synthesized compounds including triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1‐b]furan, which were evaluated for antimicrobial and analgesic activity (Ravindra et al., 2008).
Antihistaminic Activity and Eosinophil Infiltration Inhibitors
- Gyoten et al. (2003) synthesized [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, finding them effective as antihistaminic agents and inhibitors of eosinophil infiltration (Gyoten et al., 2003).
Antiviral and HIV Inhibitors
- Khan et al. (2014) synthesized new triazolothiadiazole and triazolothiadiazine derivatives, showing potential as kinesin Eg5 and HIV inhibitors (Khan et al., 2014).
Synthesis and Structural Analysis
- Sallam et al. (2021) focused on the synthesis and structure analysis of pyridazine analogs, important in medicinal chemistry, through various spectroscopic and X-ray crystallography techniques (Sallam et al., 2021).
Antimicrobial Evaluation
- Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against various strains (Patil et al., 2021).
Eigenschaften
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-17-5-6-19(16-18(17)2)20-7-8-22-26-27-23(31(22)28-20)9-10-24(32)29-11-13-30(14-12-29)25(33)21-4-3-15-34-21/h3-8,15-16H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBJTTVUGBBQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)N4CCN(CC4)C(=O)C5=CC=CO5)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole](/img/structure/B2578303.png)


![[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B2578309.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)






![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)
